molecular formula C10H6N2OS2 B8332377 6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one

6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B8332377
M. Wt: 234.3 g/mol
InChI Key: AHMUVDJDWDTSIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno[3,2-d]pyrimidine core with a thienyl group attached at the 6-position. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of barbituric acid, an aromatic aldehyde, and urea or thiourea in the presence of water as a solvent. This environmentally benign procedure leads to high yields of the desired product in a single step using microwave irradiation . Another approach involves the use of multicomponent reactions, such as the Biginelli reaction, which combines cyclic 1,3-dicarbonyl compounds, aromatic aldehydes, and urea/thiourea under microwave-induced conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar multicomponent reactions. The use of green chemistry principles, such as water as a solvent and microwave irradiation, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the compound’s structure.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative annulation can lead to the formation of 4-arylpyrimidines .

Mechanism of Action

The mechanism of action of 6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with nucleic acids and enzymes, potentially inhibiting their function. For example, it has been shown to possess cytotoxic activity by interfering with the proliferation of cancer cells . The exact molecular targets and pathways involved may vary depending on the specific biological context.

Comparison with Similar Compounds

6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one can be compared with other similar compounds, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These compounds share a similar core structure but differ in the arrangement of functional groups and heteroatoms. The unique thienyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

List of Similar Compounds

Properties

Molecular Formula

C10H6N2OS2

Molecular Weight

234.3 g/mol

IUPAC Name

6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C10H6N2OS2/c13-10-9-7(11-5-12-10)3-8(15-9)6-1-2-14-4-6/h1-5H,(H,11,12,13)

InChI Key

AHMUVDJDWDTSIN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CC3=C(S2)C(=O)NC=N3

Origin of Product

United States

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